molecular formula C10H14BNO3 B14072869 (2-(Cyclopentyloxy)pyridin-4-yl)boronic acid

(2-(Cyclopentyloxy)pyridin-4-yl)boronic acid

Cat. No.: B14072869
M. Wt: 207.04 g/mol
InChI Key: PALWIYYXTXMPHP-UHFFFAOYSA-N
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Description

(2-(Cyclopentyloxy)pyridin-4-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring substituted with a cyclopentyloxy group. This compound is of significant interest in organic chemistry due to its utility in various coupling reactions, particularly the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Cyclopentyloxy)pyridin-4-yl)boronic acid can be achieved through several methods:

Industrial Production Methods

Industrial production of this compound typically involves large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. The choice of method depends on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions

(2-(Cyclopentyloxy)pyridin-4-yl)boronic acid undergoes several types of chemical reactions:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.

    Boronate Esters: Formed through oxidation of the boronic acid group.

    Substituted Pyridines: Formed through substitution reactions on the pyridine ring.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (2-(Cyclopentyloxy)pyridin-4-yl)boronic acid in cross-coupling reactions involves several key steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-(Cyclopentyloxy)pyridin-4-yl)boronic acid is unique due to the presence of the cyclopentyloxy group, which can influence the reactivity and selectivity of the compound in chemical reactions. This structural feature can provide advantages in specific synthetic applications where steric and electronic effects are important.

Properties

Molecular Formula

C10H14BNO3

Molecular Weight

207.04 g/mol

IUPAC Name

(2-cyclopentyloxypyridin-4-yl)boronic acid

InChI

InChI=1S/C10H14BNO3/c13-11(14)8-5-6-12-10(7-8)15-9-3-1-2-4-9/h5-7,9,13-14H,1-4H2

InChI Key

PALWIYYXTXMPHP-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=NC=C1)OC2CCCC2)(O)O

Origin of Product

United States

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